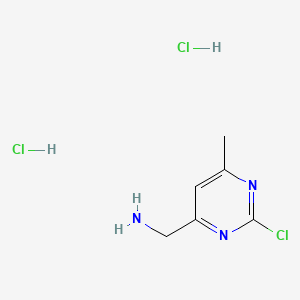

1-(2-Chloro-6-methylpyrimidin-4-yl)methanamine dihydrochloride

Description

1-(2-Chloro-6-methylpyrimidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H9ClN32HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Properties

Molecular Formula |

C6H10Cl3N3 |

|---|---|

Molecular Weight |

230.5 g/mol |

IUPAC Name |

(2-chloro-6-methylpyrimidin-4-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C6H8ClN3.2ClH/c1-4-2-5(3-8)10-6(7)9-4;;/h2H,3,8H2,1H3;2*1H |

InChI Key |

AQWLHIGVGUYTLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-methylpyrimidin-4-yl)methanamine dihydrochloride typically involves the reaction of 2-chloro-6-methylpyrimidine with methanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-methylpyrimidin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

1-(2-Chloro-6-methylpyrimidin-4-yl)methanamine dihydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylpyrimidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-chloro-6-methylpyrimidine: A related compound with similar structural features.

(2-Chloro-6-methylpyridin-4-yl)methanamine dihydrochloride: Another compound with a similar pyridine ring structure.

Benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine: A benzyl derivative with comparable chemical properties.

Uniqueness

1-(2-Chloro-6-methylpyrimidin-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Biological Activity

1-(2-Chloro-6-methylpyrimidin-4-yl)methanamine dihydrochloride, with the CAS number 2913241-92-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.

The molecular formula for this compound is C₆H₉Cl₂N₃, with a molecular weight of 230.5 g/mol. The compound is typically presented as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉Cl₂N₃ |

| Molecular Weight | 230.5 g/mol |

| CAS Number | 2913241-92-4 |

| Physical Form | Solid |

Research indicates that compounds similar to this compound often interact with various biological pathways. The pyrimidine structure is known to play a role in nucleic acid metabolism, influencing cell proliferation and apoptosis.

- Antiproliferative Effects : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, chloroethyl pyrimidine nucleosides have demonstrated significant inhibition of cell growth in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .

- Antiviral Activity : The inhibition of nucleotide biosynthesis pathways has been identified as a potential antiviral strategy. Compounds targeting these pathways can enhance antiviral responses by depleting essential nucleotides required for viral replication .

- Signal Transduction Modulation : The interaction with signaling pathways such as Notch has been observed in related compounds, suggesting a broader impact on cellular communication and metabolic regulation .

In Vitro Studies

A study focusing on the synthesis and biological activity of chloroethyl pyrimidine nucleosides reported significant antiproliferative activity against cancer cell lines. The mechanism was attributed to the disruption of nucleotide synthesis pathways essential for DNA replication and repair .

Antiviral Research

Research on the inhibition of hepatitis E virus (HEV) replication highlighted the role of pyrimidine biosynthesis inhibitors. These inhibitors not only reduced viral load but also induced interferon-stimulated genes (ISGs), enhancing the host's antiviral response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.